Apoptosis inducer 3

Description

Properties

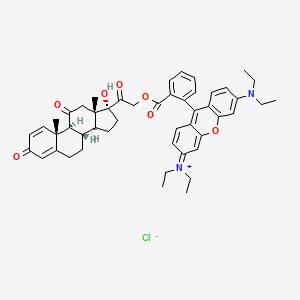

Molecular Formula |

C49H55ClN2O7 |

|---|---|

Molecular Weight |

819.4 g/mol |

IUPAC Name |

[6-(diethylamino)-9-[2-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylphenyl]xanthen-3-ylidene]-diethylazanium chloride |

InChI |

InChI=1S/C49H55N2O7.ClH/c1-7-50(8-2)31-16-19-37-41(26-31)58-42-27-32(51(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)46(55)57-29-43(54)49(56)24-22-39-36-18-15-30-25-33(52)21-23-47(30,5)45(36)40(53)28-48(39,49)6;/h11-14,16-17,19-21,23,25-27,36,39,45,56H,7-10,15,18,22,24,28-29H2,1-6H3;1H/q+1;/p-1/t36-,39-,45+,47-,48-,49-;/m0./s1 |

InChI Key |

FRWOZAIZMLEDQO-AQLFOJRDSA-M |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(CC(=O)[C@H]7[C@H]6CCC8=CC(=O)C=C[C@]78C)C)O.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)C5(CCC6C5(CC(=O)C7C6CCC8=CC(=O)C=CC78C)C)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Apoptosis Inducer 3 (AIFM3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 3 (AIFM3), also known as Apoptosis-Inducing Factor Mitochondria-Associated 3, is a mitochondrial protein that plays a significant role in programmed cell death. This technical guide provides a comprehensive overview of the known mechanisms of action of AIFM3, focusing on its role in caspase-dependent apoptosis and its emerging role in cancer metastasis. This document synthesizes key findings from peer-reviewed literature to provide researchers and drug development professionals with a detailed understanding of AIFM3's function, the signaling pathways it modulates, and the experimental methodologies used to elucidate its role.

Pro-Apoptotic Mechanism of Action: A Caspase-Dependent Pathway

AIFM3 is a pro-apoptotic protein that primarily functions through the intrinsic, or mitochondrial, pathway of apoptosis. Its overexpression has been shown to induce cell death in a caspase-dependent manner. The central mechanism involves the activation of key executioner caspases, leading to the systematic dismantling of the cell.

Signaling Pathway

The pro-apoptotic signaling cascade initiated by AIFM3 converges on the activation of caspase-9 and caspase-3. Upon apoptotic stimuli, such as treatment with hydrogen peroxide (H₂O₂), AIFM3 overexpression leads to an increase in the levels of cleaved (active) forms of these caspases.[1] This activation cascade is a hallmark of the intrinsic apoptosis pathway.

Interaction with LZTR1

AIFM3's role in apoptosis is also modulated by its interaction with Leucine Zipper-Like Post-Translational Regulator 1 (LZTR1).[1] Studies have shown that LZTR1 can have both pro- and anti-apoptotic effects, in part through its regulation of AIFM3. Overexpression of LZTR1 has been observed to increase AIFM3 protein levels, suggesting a regulatory relationship that influences the apoptotic threshold of the cell.[1]

Role in Cancer Metastasis: The AIFM3-FMNL3 Axis

Beyond its function in apoptosis, AIFM3 has been implicated in the progression of certain cancers, notably cholangiocarcinoma (CCA).[2] In this context, AIFM3 appears to promote cell migration and invasion, key processes in metastasis, through a distinct signaling pathway involving Formin-Like 3 (FMNL3).

Signaling Pathway

Bioinformatic and experimental data suggest a direct interaction between AIFM3 and FMNL3.[2] This interaction is thought to be a key driver of the metastatic phenotype observed in CCA cells with high AIFM3 expression. The silencing of the AIFM3 gene has been shown to significantly decrease the migration and invasion of CCA cells.[2]

Quantitative Data

While extensive quantitative data on AIFM3's mechanism of action is still emerging, some key findings have been reported:

| Interaction/Parameter | Method | Result | Reference |

| AIFM3-FMNL3 Binding Energy | Molecular Docking (Vina Score) | -6.5 to -8.2 kcal/mol | [2] |

| Effect of AIFM3 Silencing on CCA Cell Migration/Invasion | Transwell Assay | Significantly decreased (p<0.001) | [2] |

| AIFM3 Expression in CCA with Lymph Node Metastasis | Online Database Analysis | Significantly higher (p=0.0009) | [2] |

Experimental Protocols

The following sections outline the general methodologies used in the key experiments to elucidate the function of AIFM3. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Western Blotting for Caspase Cleavage

This technique is used to detect the cleaved (active) forms of caspases, providing evidence for the activation of the apoptotic cascade.

-

Cell Lysis: Cells are lysed in a buffer containing protease inhibitors to preserve the protein state.

-

Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the cleaved forms of caspase-9 and caspase-3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate.

Co-Immunoprecipitation for Protein-Protein Interactions

This method is employed to demonstrate the physical interaction between AIFM3 and its binding partners, such as LZTR1 or FMNL3.

-

Cell Lysis: Cells are lysed in a gentle buffer that preserves protein-protein interactions.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., AIFM3).

-

Immunocomplex Precipitation: Protein A/G-agarose or magnetic beads are added to the lysate to bind to the antibody-protein complex, precipitating it out of solution.

-

Washing: The precipitated complex is washed to remove non-specifically bound proteins.

-

Elution and Detection: The "prey" protein (e.g., LZTR1 or FMNL3) is eluted from the beads and detected by Western blotting.

Transwell Migration and Invasion Assays

These assays are used to assess the effect of AIFM3 on the migratory and invasive potential of cancer cells.

-

Cell Seeding: Cells (e.g., with silenced AIFM3) are seeded in the upper chamber of a Transwell insert. For invasion assays, the insert is coated with a basement membrane matrix (e.g., Matrigel).

-

Chemoattractant: The lower chamber contains a chemoattractant, such as serum-containing media, to stimulate cell movement.

-

Incubation: The cells are incubated for a set period, allowing them to migrate through the pores of the insert (and invade the matrix in the invasion assay).

-

Staining and Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a multifaceted protein with a primary role in promoting caspase-dependent apoptosis. Its mechanism involves the activation of the intrinsic apoptotic pathway, leading to the cleavage of caspases-9 and -3. Furthermore, emerging evidence highlights a role for AIFM3 in cancer progression, specifically in promoting metastasis through its interaction with FMNL3. The continued investigation into the precise molecular interactions and regulatory networks governing AIFM3 function will be crucial for developing novel therapeutic strategies that target apoptosis and metastasis in various diseases. This guide provides a foundational understanding for researchers and drug developers to build upon in their exploration of AIFM3 as a potential therapeutic target.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Apoptosis Inducer 3'-O-methyladenosine triphosphate (3'-Me-ATP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Apoptosis in Cellular Homeostasis and Disease

Apoptosis, or programmed cell death, is a fundamental physiological process essential for the development and maintenance of multicellular organisms. It is a tightly regulated cellular mechanism that eliminates damaged, infected, or superfluous cells without inducing an inflammatory response. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, molecules that can modulate apoptosis, particularly those that induce it in diseased cells, are of significant interest in drug discovery and development.

This technical guide provides a comprehensive overview of a specific apoptosis-inducing agent, 3'-O-methyladenosine triphosphate (3'-Me-ATP). While the designation "Apoptosis Inducer 3" is not a formally recognized nomenclature, this document will use 3'-Me-ATP as a representative molecule that fits this descriptive category, based on its documented ability to trigger programmed cell death. We will delve into its discovery, a generalized approach to its synthesis, its mechanism of action, and detailed protocols for its experimental evaluation.

Discovery of 3'-Me-ATP as an Apoptosis Inducer

Extracellular nucleotides, such as adenosine triphosphate (ATP), have been recognized as important signaling molecules that can influence a variety of cellular processes, including proliferation and cell death. The exploration of ATP analogs has been a strategy to identify compounds with more specific or potent effects. In this context, 3'-O-methyladenosine triphosphate (3'-Me-ATP) was investigated for its cytotoxic and apoptosis-inducing properties in cancer cell lines.

Initial studies demonstrated that 3'-Me-ATP exhibits a significant cytotoxic effect on various cancer cell types.[1] Subsequent research focused on elucidating the underlying mechanism of this cytotoxicity, revealing that 3'-Me-ATP induces apoptosis primarily through the intrinsic, or mitochondrial, pathway.[2][3] These findings have positioned 3'-Me-ATP as a valuable tool for studying the mechanisms of apoptosis and as a potential lead compound for the development of novel anticancer therapeutics.

Chemical Synthesis of 3'-O-methyladenosine triphosphate

A plausible multi-step synthesis would likely proceed as follows:

-

Protection of Adenosine: The synthesis would commence with the protection of the reactive functional groups of adenosine, particularly the 5'-hydroxyl and the exocyclic amine, to ensure selective methylation at the 3'-position.

-

Selective 3'-O-methylation: The protected adenosine would then be subjected to a methylation reaction, using a suitable methylating agent, to introduce the methyl group at the 3'-hydroxyl position.

-

Deprotection: Following successful methylation, the protecting groups would be removed to yield 3'-O-methyladenosine.

-

Phosphorylation: The final and often most challenging step is the phosphorylation of the 5'-hydroxyl group to form the triphosphate. This can be achieved through either chemical or enzymatic methods. A common chemical approach is the Yoshikawa procedure, which involves monophosphorylation followed by conversion to the triphosphate.

It is important to note that the synthesis of modified nucleotides can be complex, often requiring careful optimization of reaction conditions and purification steps to achieve the desired product with high purity.

Mechanism of Action and Signaling Pathway of 3'-Me-ATP

3'-Me-ATP induces apoptosis predominantly through the intrinsic mitochondrial pathway.[2][3] This pathway is initiated by intracellular stress signals and culminates in the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

The key events in the 3'-Me-ATP-induced apoptotic signaling cascade are as follows:

-

Induction of Cellular Stress: Treatment of cancer cells with 3'-Me-ATP leads to cellular stress, which activates the tumor suppressor protein p53.[2][3]

-

Modulation of Bcl-2 Family Proteins: Activated p53 influences the expression of Bcl-2 family proteins, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[2][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state results in the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[2][3]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.[2][3]

-

Executioner Caspase Activation: Activated caspase-9 cleaves and activates effector caspases, most notably caspase-3.[2][3]

-

Execution of Apoptosis: Caspase-3 is the primary executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Quantitative Analysis of 3'-Me-ATP-Induced Apoptosis

The cytotoxic and apoptosis-inducing effects of 3'-Me-ATP have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 Value | Reference |

| Hep2 | 3'-Me-ATP | 2 mM | [1][2] |

| SiHa | 3'-Me-ATP | 2 mM | [1][2] |

| Hep2 | 2'-Me-ATP | 3 mM | [2] |

| SiHa | 2'-Me-ATP | 3 mM | [2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the apoptosis-inducing effects of compounds like 3'-Me-ATP.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., Hep2, SiHa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3'-Me-ATP

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 3'-Me-ATP in culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of 3'-Me-ATP to the respective wells. Include a vehicle control (medium without the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is for the detection of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Caspase-3/9 Activity Assay

This assay measures the activity of caspase-3 and caspase-9 using a colorimetric or fluorometric substrate.

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Caspase-9 substrate (e.g., Ac-LEHD-pNA)

-

96-well plate

-

Microplate reader

Protocol:

-

Lyse the cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3 or caspase-9 substrate to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the fold-increase in caspase activity compared to the untreated control.

Cytochrome c Release Assay

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway.

Materials:

-

Treated and untreated cells

-

Mitochondria/Cytosol Fractionation Kit

-

Western blotting reagents (as described in section 6.2)

-

Primary antibody against cytochrome c

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

Protocol:

-

Fractionate the cells into cytosolic and mitochondrial fractions using a commercially available kit, following the manufacturer's instructions.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Perform western blotting on both fractions as described in section 6.2.

-

Probe the membranes with antibodies against cytochrome c and a mitochondrial marker.

-

An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction of treated cells compared to control cells indicates cytochrome c release. The mitochondrial marker should only be present in the mitochondrial fraction, confirming the purity of the fractions.

Conclusion

3'-O-methyladenosine triphosphate serves as a valuable model compound for an "Apoptosis Inducer," demonstrating clear pro-apoptotic activity through the intrinsic mitochondrial pathway in cancer cells. While a detailed synthesis protocol requires further investigation, the established mechanism of action and the availability of robust experimental protocols make it a useful tool for both basic research into the mechanisms of apoptosis and for the initial stages of drug discovery. The in-depth understanding of how such molecules trigger programmed cell death is crucial for the development of next-generation targeted cancer therapies.

References

Target Identification of a Novel Apoptosis Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel small molecules that can induce apoptosis is a cornerstone of modern therapeutic development, particularly in oncology. However, the successful translation of these molecules from hits in phenotypic screens to lead compounds in drug development pipelines is critically dependent on the accurate and efficient identification of their molecular targets. This technical guide provides an in-depth overview of the strategies and methodologies for the target deconvolution of a hypothetical novel apoptosis-inducing agent, "Apoptosis Inducer 3" (Apo-3). We present a structured workflow encompassing initial validation of apoptotic induction, affinity-based target capture, and proteomic identification of binding partners. Detailed experimental protocols for key assays are provided, alongside templates for quantitative data presentation and visualizations of the underlying biological and experimental processes to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Imperative of Target Identification

Phenotypic drug discovery has yielded numerous first-in-class medicines by identifying compounds that elicit a desired cellular response, such as apoptosis in cancer cells. While powerful, this approach presents a significant challenge: the mechanism of action (MoA) and direct molecular target(s) of the active compound are often unknown. Identifying the specific protein(s) that a small molecule interacts with to produce its effect is a critical step for several reasons:

-

Mechanism of Action Elucidation: Understanding the direct target provides a molecular basis for the observed phenotype, confirming the desired MoA.

-

Lead Optimization: A defined target enables structure-activity relationship (SAR) studies, allowing medicinal chemists to rationally design more potent and selective analogs.

-

Safety and Toxicity Profiling: Knowledge of the target and its potential off-targets can help predict and mitigate adverse effects.

-

Biomarker Development: The target itself or downstream pathway components can serve as biomarkers to stratify patient populations and monitor treatment response in clinical settings.

This guide outlines a systematic approach to identifying the molecular target of a novel apoptosis-inducing compound, exemplified by the hypothetical "Apo-3".

General Workflow for Target Identification

The process of identifying the molecular target of a novel apoptosis inducer can be broken down into several key stages. This workflow ensures a systematic and evidence-based approach to deconvolve the compound's mechanism of action.

Phase 1: Validation of Apoptotic Induction

Before embarking on resource-intensive target identification studies, it is crucial to confirm that "Apo-3" indeed induces apoptosis in the cellular model of interest. This is typically achieved through a combination of assays that measure key hallmarks of programmed cell death.

Caspase Activity Assays

A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Caspase-3 and Caspase-7 are the primary executioner caspases, and their activation is a reliable indicator of apoptosis.

Table 1: Representative Data from Caspase-3/7 Activity Assay

| Compound | Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle | p-value |

| Vehicle (DMSO) | - | 1,520 ± 150 | 1.0 | - |

| Apo-3 | 1 | 8,980 ± 650 | 5.9 | <0.001 |

| Apo-3 | 5 | 25,450 ± 1,800 | 16.7 | <0.0001 |

| Apo-3 | 10 | 45,300 ± 3,200 | 29.8 | <0.0001 |

| Staurosporine (Control) | 1 | 48,100 ± 4,100 | 31.6 | <0.0001 |

RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.

Western Blot Analysis of Apoptotic Markers

The activation of caspases leads to the cleavage of specific cellular substrates. Poly (ADP-ribose) polymerase (PARP) is a well-established substrate of caspase-3. Western blotting can be used to detect the cleavage of PARP and the activation of initiator and executioner caspases.

Table 2: Summary of Western Blot Analysis for Apoptotic Markers

| Target Protein | Treatment | Expected Band Size (kDa) | Observed Result | Interpretation |

| Full-length PARP | Vehicle | 116 | Strong band | No significant apoptosis |

| Apo-3 (10 µM) | 116 | Decreased intensity | PARP cleavage | |

| Cleaved PARP | Vehicle | 89 | No band | No significant apoptosis |

| Apo-3 (10 µM) | 89 | Strong band | Caspase-3 activation and apoptosis induction | |

| Pro-caspase-9 | Vehicle | 47 | Strong band | Inactive initiator caspase |

| Apo-3 (10 µM) | 47 | Decreased intensity | Activation of the intrinsic apoptosis pathway | |

| Cleaved Caspase-9 | Vehicle | 37/35 | No band | No activation of the intrinsic pathway |

| Apo-3 (10 µM) | 37/35 | Present | Activation of the intrinsic apoptosis pathway | |

| Pro-caspase-3 | Vehicle | 35 | Strong band | Inactive executioner caspase |

| Apo-3 (10 µM) | 35 | Decreased intensity | Caspase-3 activation | |

| Cleaved Caspase-3 | Vehicle | 17/19 | No band | No apoptosis |

| Apo-3 (10 µM) | 17/19 | Present | Apoptosis induction |

Apoptosis Signaling Pathways

Understanding the core apoptosis signaling pathways is essential for interpreting experimental results and forming hypotheses about the mechanism of action of "Apo-3". The two primary pathways are the extrinsic and intrinsic pathways, both of which converge on the activation of executioner caspases.

Phase 2: Affinity-Based Target Identification

A powerful and direct method for identifying the binding partners of a small molecule is affinity chromatography coupled with mass spectrometry. This approach involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

Probe Synthesis

To perform an affinity pull-down, "Apo-3" must be chemically modified to incorporate a handle for immobilization, most commonly biotin. This is achieved by synthesizing an analog of "Apo-3" with a linker attached to a position on the molecule that is not critical for its biological activity. A non-biotinylated, "inactive" version of the probe should also be synthesized to serve as a negative control.

Affinity Pull-down and Mass Spectrometry

The biotinylated "Apo-3" probe is incubated with cell lysate to allow for the formation of protein-probe complexes. These complexes are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Representative Data from a Quantitative Proteomics Experiment

| Protein ID (UniProt) | Gene Name | Protein Description | Fold Enrichment (Apo-3 Probe / Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 1.2 | 0.345 |

| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 25.8 | <0.0001 |

| Q09472 | HSPA5 | Endoplasmic reticulum chaperone BiP | 1.5 | 0.289 |

| P11021 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.1 | 0.048 |

| Q13547 | CLK2 | Dual specificity protein kinase CLK2 | 35.2 | <0.0001 |

| P08238 | HSPA8 | Heat shock cognate 71 kDa protein | 1.8 | 0.198 |

Proteins with high fold enrichment and low p-values are considered high-confidence candidate targets. In this hypothetical example, CLK2 is identified as the top candidate.

Detailed Experimental Protocols

Protocol: Caspase-3/7 Activity Assay (Luminescence-based)

This protocol is adapted for a commercial kit such as the Caspase-Glo® 3/7 Assay (Promega).

-

Cell Seeding: Seed cells in a white-walled, clear-bottomed 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of "Apo-3" and control compounds (e.g., staurosporine as a positive control, vehicle as a negative control). Add the compounds to the cells and incubate for the desired time (e.g., 24-48 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average luminescence of the blank wells from all other measurements. Calculate the fold change in caspase activity relative to the vehicle control.

Protocol: Biotin-Streptavidin Affinity Pull-Down

-

Cell Lysis: Culture cells to ~90% confluency. Wash the cells twice with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA assay.

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.

-

Probe Incubation: Incubate the clarified lysate (e.g., 1-2 mg of total protein) with the biotinylated "Apo-3" probe (and a non-biotinylated control in a separate sample) for 2-4 hours at 4°C with gentle rotation.

-

Protein Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Place the tubes on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western blot analysis) or by using a more MS-compatible elution buffer (e.g., 2% SDS in 50 mM Tris-HCl) followed by on-bead digestion with trypsin.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution or on-bead tryptic digestion, followed by desalting of the resulting peptides using C18 spin columns. The cleaned peptides are then analyzed by LC-MS/MS.

Conclusion

The identification of the molecular target of a novel apoptosis inducer is a multi-faceted process that requires a combination of biochemical, proteomic, and cell biology techniques. By following a systematic workflow that includes initial phenotypic validation, affinity-based target capture, and rigorous data analysis, researchers can confidently identify and validate the targets of novel compounds. This foundational knowledge is paramount for the successful progression of new therapeutic candidates from the laboratory to the clinic. The methodologies and data presentation formats outlined in this guide provide a robust framework for scientists and drug development professionals to tackle the challenge of target deconvolution for the next generation of apoptosis-inducing therapeutics.

An In-depth Technical Guide to the Apoptosis Inducer 3 (AIFM3) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis Inducing Factor, Mitochondrion-associated 3 (AIFM3), also known as AIF-like protein (AIFL), is a mitochondrial flavoprotein with emerging significance in the regulation of programmed cell death. While sharing sequence similarity with the well-characterized Apoptosis Inducing Factor (AIFM1), AIFM3 orchestrates apoptosis through a distinct, caspase-dependent mechanism. Overexpression of AIFM3 has been demonstrated to activate the intrinsic apoptotic pathway, leading to the cleavage of key caspases and PARP1. However, its role is complex; elevated AIFM3 levels are paradoxically observed in several cancers, such as cholangiocarcinoma and breast cancer, where it correlates with metastasis and poor prognosis. This dual function suggests AIFM3 is a nuanced regulator of cell fate with potential as both a therapeutic target and a clinical biomarker. This document provides a comprehensive overview of the AIFM3 signaling pathway, quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

The AIFM3-Mediated Apoptotic Signaling Pathway

AIFM3 is a 66 kDa protein primarily localized to the mitochondria.[1][2] Unlike its paralog AIFM1, which mediates caspase-independent apoptosis by translocating to the nucleus, AIFM3 remains in the mitochondrion and triggers a caspase-dependent cascade upon apoptotic stimuli.[3] The pathway is initiated by cellular stress signals, leading to AIFM3-mediated activation of the intrinsic apoptotic machinery.

The core signaling cascade is as follows:

-

Apoptotic Stimulus: Cellular stressors, such as treatment with hydrogen peroxide (H₂O₂), can trigger the pathway.[4]

-

AIFM3 Activation: While the precise activation mechanism is under investigation, the protein Leucine Zipper-Like Post-Translational Regulator 1 (LZTR1) has been shown to interact with and upregulate AIFM3.[4]

-

Mitochondrial Events: AIFM3 activity leads to a reduction in the mitochondrial membrane potential.[3]

-

Caspase Cascade Activation: AIFM3 promotes the cleavage and activation of initiator Caspase 9.[4]

-

Executioner Caspase Activation: Activated Caspase 9 subsequently cleaves and activates executioner Caspase 3.[4]

-

Substrate Cleavage & Cell Death: Active Caspase 3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to the characteristic morphological changes of apoptosis and culminating in cell death.[4]

This pathway highlights AIFM3 as a key player in the mitochondrial-mediated, caspase-dependent cell death program.

Caption: AIFM3 signaling initiates a caspase-dependent apoptotic cascade.

Quantitative Data Analysis

Quantitative assessment is crucial for understanding the potency and impact of AIFM3 on cellular processes. The following tables summarize key findings from relevant studies.

Table 1: Effect of AIFM3 Overexpression on Apoptotic Markers

This table summarizes the qualitative changes in key apoptotic proteins in HEK293 cells transiently overexpressing Myc-tagged AIFM3, as determined by Western Blot analysis.[4]

| Protein Target | Condition | Observed Effect | Implication |

| Cleaved Caspase 9 | AIFM3 Overexpression | Increased | Activation of Intrinsic Pathway Initiator |

| Cleaved Caspase 3 | AIFM3 Overexpression | Increased | Activation of Executioner Caspase |

| Cleaved PARP1 | AIFM3 Overexpression | Increased | Execution of Apoptotic Program |

| BCL2 | H₂O₂ Treatment | Decreased | Pro-apoptotic shift in response to stress |

Table 2: AIFM3 Serum Levels in Cholangiocarcinoma (CCA)

This table presents data from a study measuring AIFM3 protein levels in the sera of CCA patients compared to healthy controls (HC), highlighting its potential as a biomarker.[5]

| Patient Group | Number of Subjects | Mean AIFM3 Level (± SD) | Statistical Significance (p-value) |

| Healthy Controls (HC) | 70 | 3.258 ± 2.671 | < 0.05 |

| CCA Patients | 141 | 8.419 ± 7.269 | < 0.05 |

Note: Levels are based on semi-quantitative dot blot analysis and are expressed in relative units. Higher serum AIFM3 levels were significantly associated with lymph node metastasis and shorter overall survival.[5]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for experiments central to the study of AIFM3.

Protocol: Transient Transfection and AIFM3 Overexpression

This protocol describes the transient transfection of mammalian cells (e.g., HEK293) to induce the overexpression of AIFM3 for subsequent analysis.

Materials:

-

HEK293 cells

-

Complete medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Myc-AIFM3 expression plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM reduced-serum medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed 5 x 10⁵ HEK293 cells per well in a 6-well plate. Ensure cells are ~70-80% confluent at the time of transfection.

-

Plasmid Preparation: In a sterile microfuge tube, dilute 2.5 µg of the Myc-AIFM3 expression plasmid in 125 µL of Opti-MEM. Mix gently.

-

Transfection Reagent Preparation: In a separate sterile microfuge tube, add 5 µL of Lipofectamine 3000 to 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted plasmid and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Analysis: After incubation, harvest the cells for downstream analysis, such as Western Blotting or apoptosis assays.

Protocol: Western Blotting for Apoptotic Markers

This protocol outlines the detection of AIFM3 and key apoptotic proteins (Cleaved Caspases 3/9, PARP1) from cell lysates.[4]

Materials:

-

Transfected and control cell pellets

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Myc-tag, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Resuspend cell pellets in 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer to 20-30 µg of protein, and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Densitometry can be performed using software like ImageJ.[1]

Experimental and Logical Workflows

Visualizing workflows ensures a systematic approach to investigating the AIFM3 pathway.

Workflow for Investigating AIFM3-Induced Apoptosis

This diagram illustrates a standard experimental workflow from hypothesis to data analysis.

Caption: A typical workflow for studying AIFM3's pro-apoptotic function.

Implications for Drug Development

The role of AIFM3 in apoptosis presents a dual-edged sword for therapeutic intervention.

-

Pro-Cancer Target: In cancers where AIFM3 is overexpressed and correlates with poor prognosis (e.g., cholangiocarcinoma), it may function beyond apoptosis, potentially in metabolic regulation or promoting metastasis.[1][2] In this context, developing inhibitors against AIFM3's oxidoreductase activity could be a viable strategy to reduce tumor progression.

-

Pro-Apoptotic Target: Conversely, in cancers that have developed resistance to apoptosis, developing small molecules that activate or enhance the pro-apoptotic function of AIFM3 could serve as a novel strategy to re-sensitize cancer cells to cell death.

Further research is required to fully elucidate the context-dependent functions of AIFM3 to enable the design of targeted and effective therapeutic strategies.

References

- 1. Bioinformatic Prediction of Novel Signaling Pathways of Apoptosis-inducing Factor, Mitochondrion-associated 3 (AIFM3) and Their Roles in Metastasis of Cholangiocarcinoma Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 2. Apoptosis-Inducing Factor, Mitochondrion-Associated 3 (AIFM3) Protein Level in the Sera as a Prognostic Marker of Cholangiocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AIFM3 | Abcam [abcam.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

The Impact of Vernodalin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalin, a sesquiterpene lactone, has demonstrated significant potential as an apoptosis-inducing agent in various cancer cell lines. This technical guide provides a comprehensive overview of the effects of Vernodalin, with a particular focus on its activity in human breast cancer cell lines. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Quantitative Data Summary

The cytotoxic and apoptotic effects of Vernodalin have been quantified in several studies. The following tables summarize the key findings in two well-characterized human breast cancer cell lines: MCF-7 (non-metastatic) and MDA-MB-231 (metastatic).

Table 1: Cytotoxicity of Vernodalin

| Cell Line | IC50 Value (µg/mL) | Exposure Time (hours) | Assay |

| MCF-7 | 2.5 ± 0.3[1] | 24 | MTT |

| MDA-MB-231 | 3.4 ± 0.6[1] | 24 | MTT |

Table 2: Apoptosis Induction by Vernodalin (24-hour treatment)

| Cell Line | Vernodalin Conc. (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) |

| MCF-7 | 3.125 | 30.0 ± 19.7[1] | 10.5 ± 7.7[1] |

| 6.25 | - | 25.1 ± 9.8[1] | |

| 12.5 | 48.0 ± 10.8[1] | 57.4 ± 16.0[1] | |

| MDA-MB-231 | 3.125 | 26.1 ± 8.5[1] | 9.1 ± 6.8[1] |

| 6.25 | - | 14.7 ± 10.2[1] | |

| 12.5 | 28.3 ± 6.8[1] | 25.9 ± 8.5[1] |

Table 3: Effect of Vernodalin on Cell Cycle Distribution (24-hour treatment)

| Cell Line | Vernodalin Conc. (µg/mL) | G0/G1 Phase (%) |

| MCF-7 | Control | 64.8 ± 2.6[1] |

| 6.125 | 72.5 ± 11.7[1] | |

| 12.5 | 71.6 ± 4.9[1] | |

| MDA-MB-231 | Control | 55.4 ± 0.6[1] |

| 6.125 | 61.0 ± 1.1[1] | |

| 12.5 | 64.7 ± 3.3[1] |

Signaling Pathways

Vernodalin induces apoptosis primarily through the intrinsic pathway, characterized by mitochondrial involvement and caspase activation.

Caption: Vernodalin-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of Vernodalin on cancer cell lines.

Materials:

-

MCF-7 or MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

Vernodalin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 104 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, treat the cells with various concentrations of Vernodalin (e.g., 0.195 to 50 µg/mL) for 24 hours. Include a vehicle control (DMSO) and untreated control.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Vernodalin treatment.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with desired concentrations of Vernodalin for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blotting

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of an apoptosis-inducing agent like Vernodalin.

Caption: Experimental workflow for assessing Vernodalin's effects.

References

The Structure-Activity Relationship of 3,6-Diazaphenothiazine Derivatives as Potent Apoptosis Inducers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,6-diazaphenothiazine derivatives as inducers of apoptosis. This class of compounds has emerged as a promising area of research for the development of novel anticancer therapeutics. By systematically exploring the impact of structural modifications on their biological activity, this document aims to provide a comprehensive resource for researchers engaged in the design and development of new apoptosis-inducing agents.

Core Concepts: 3,6-Diazaphenothiazines and Apoptosis Induction

3,6-Diazaphenothiazines are heterocyclic compounds characterized by a tricyclic scaffold containing two nitrogen atoms within the phenothiazine ring system. This core structure serves as a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological properties. A key therapeutic strategy in oncology is the induction of apoptosis, or programmed cell death, in cancer cells. The 3,6-diazaphenothiazine derivatives discussed herein have been shown to selectively trigger this process in various cancer cell lines, making them a subject of significant interest.

Quantitative Structure-Activity Relationship (SAR) Data

The anticancer activity of 10-substituted 3,6-diazaphenothiazine derivatives has been evaluated against several human cancer cell lines. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of 10-Substituted 3,6-Diazaphenothiazine Derivatives

| Compound ID | R (Substituent at position 10) | SNB-19 (Glioblastoma) IC50 (µg/mL) | C-32 (Melanoma) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) |

| 1 | H | - | - | - |

| 2 | -CH2-C≡CH | 32.9 - 45.1 | 32.9 - 45.1 | 32.9 - 45.1 |

| 3 | -CH2-C≡C-CH2-N(CH3)(C2H5) | 0.11 | >50 | >50 |

| 4 | -CH2-C≡C-CH2-N(C2H5)2 | 0.11 | 1.53 | 2.81 |

| 5 | -CH2-C≡C-CH2-N(n-C3H7)2 | >50 | >50 | >50 |

| 6 | -CH2-C≡C-CH2-N(pyrrolidine) | >50 | >50 | >50 |

| 7 | -CH2-C≡C-CH2-N(piperidine) | >50 | >50 | >50 |

| 8 | -CH2-C≡C-CH2-N(morpholine) | >50 | >50 | >50 |

| 9 | -CH2-C≡C-CH2-N(4-phenylpiperazine) | 0.45 | 4.57 | 0.74 |

| Cisplatin | (Reference) | 1.10 | 1.02 | 1.21 |

Data sourced from Morak-Młodawska, B., et al. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Molecules, 24(2), 267.

SAR Insights:

-

The 10-substituent is critical for activity: The unsubstituted 10H-3,6-diazaphenothiazine (Compound 1) and the simple propynyl derivative (Compound 2) show low anticancer activity.

-

Acyclic amino-2-butynyl groups enhance potency: The introduction of a dialkylamino-2-butynyl substituent at the 10-position significantly increases anticancer activity. Notably, compounds with smaller, acyclic amines such as N-methyl-N-ethylamino (Compound 3) and N,N-diethylamino (Compound 4) exhibit the highest potency against the SNB-19 glioblastoma cell line, with IC50 values of 0.11 µg/mL.

-

Steric hindrance and amine basicity may play a role: The activity decreases with larger N,N-di(n-propyl) substituents (Compound 5), suggesting that steric bulk at the terminal amine may be detrimental to activity.

-

Cyclic amines show reduced activity: Derivatives containing pyrrolidine (Compound 6), piperidine (Compound 7), and morpholine (Compound 8) rings at the terminus of the butynyl chain are largely inactive. This suggests that the conformation and basicity of the terminal amine are important for target interaction.

-

Aromatic substitution can restore activity: The presence of a phenylpiperazine group (Compound 9) restores potent activity, particularly against SNB-19 and MDA-MB-231 cell lines. This indicates that additional hydrophobic and/or pi-stacking interactions can contribute favorably to the compound's efficacy.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 values of the synthesized 3,6-diazaphenothiazine derivatives.

Materials:

-

Human cancer cell lines (e.g., SNB-19, C-32, MDA-MB-231)

-

Dulbecco’s Modified Eagle’s Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of apoptosis-related genes to elucidate the mechanism of action of the most active compounds.

Objective: To measure the mRNA levels of H3, TP53, CDKN1A, BCL-2, and BAX in cancer cells treated with a 3,6-diazaphenothiazine derivative.

Materials:

-

Cancer cells treated with the test compound and control cells.

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit).

-

Reverse transcription kit for cDNA synthesis.

-

qPCR master mix (containing SYBR Green or other fluorescent dye).

-

Specific primers for the target genes (H3, TP53, CDKN1A, BCL-2, BAX) and a reference gene (e.g., GAPDH, β-actin).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Isolate total RNA from the treated and untreated cells according to the manufacturer's protocol of the RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

Real-Time qPCR: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for each gene, and the qPCR master mix. Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. The BAX/BCL-2 ratio can be calculated to assess the pro-apoptotic potential.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Apoptosis Induction

The increased BAX/BCL-2 gene expression ratio observed for the most active compounds suggests the induction of the mitochondrial (intrinsic) pathway of apoptosis.

Caption: Mitochondrial pathway of apoptosis induced by 3,6-diazaphenothiazines.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the synthesis and evaluation of new 3,6-diazaphenothiazine derivatives.

In Vitro Characterization of Apoptosis Inducer 3 (3'-Methyladenosine Triphosphate)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Apoptosis Inducer 3, identified as 3'-Methyladenosine Triphosphate (3'-Me ATP). This document details the quantitative data associated with its apoptotic activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The apoptotic potential of this compound (3'-Me ATP) has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inducer required to inhibit cell viability by 50%, are summarized below.

| Cell Line | Inducer | IC50 Value |

| Hep2 | 2'-Me ATP | 3mM |

| Hep2 | 3'-Me ATP | 2mM |

| SiHa | 2'-Me ATP | 3mM |

| SiHa | 3'-Me ATP | 2mM |

Signaling Pathway of this compound

This compound (3'-Me ATP) primarily triggers programmed cell death through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress signals, leading to changes in the inner mitochondrial membrane. The key molecular events are the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, the release of cytochrome c from the mitochondria, and the subsequent activation of a caspase cascade.

Figure 1: Signaling pathway of this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of an apoptosis inducer follows a structured workflow to determine its efficacy and mechanism of action. This workflow encompasses initial cell treatment, followed by a series of assays to measure cell viability, caspase activation, and changes in key apoptotic proteins.

Figure 2: Experimental workflow for characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in the in vitro characterization of this compound.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.[1][2][3][4][5]

-

Cell Lysis: After treatment with this compound, harvest and lyse the cells in a chilled lysis buffer.[2][5]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Substrate Addition: Add the fluorogenic caspase-3 (Ac-DEVD-AMC) or caspase-9 (Ac-LEHD-AFC) substrate to the respective wells.[2]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][3][4]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).[2]

-

Data Analysis: Quantify the fold increase in caspase activity compared to the untreated control.

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins and the cleavage of PARP, a hallmark of apoptosis.[6][7][8]

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.[6][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.[8]

This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[10][11][12]

-

Cell Treatment: Treat cells with this compound in a 96-well plate.

-

JC-1 Staining: Add the JC-1 dye to the cells and incubate for 15-30 minutes at 37°C.[10]

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths: green (~529 nm) for JC-1 monomers (indicating depolarized mitochondria) and red (~590 nm) for J-aggregates (indicating polarized mitochondria).[11]

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and the induction of apoptosis.[11]

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. abcam.com [abcam.com]

- 4. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]

- 5. mpbio.com [mpbio.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. edspace.american.edu [edspace.american.edu]

- 8. researchgate.net [researchgate.net]

- 9. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]

- 10. Antibodies & Assays for Mitochondrial Detection | Life Science Research | Merck [merckmillipore.com]

- 11. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. revvity.com [revvity.com]

Apoptosis Inducer 3 (AIFM3) and the Caspase Activation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and elimination of damaged or unwanted cells. The intricate signaling networks governing apoptosis are of paramount interest in both basic research and therapeutic development. A key, yet not fully elucidated, player in the intrinsic apoptotic pathway is Apoptosis Inducer 3 (AIFM3), a mitochondrial flavoprotein. This technical guide provides a comprehensive overview of AIFM3's role in the caspase activation cascade, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to this compound (AIFM3)

This compound (AIFM3), also known as Apoptosis-Inducing Factor, Mitochondrion-Associated, 3, is a 66 kDa protein primarily localized to the mitochondria.[1] It shares structural homology with the well-characterized Apoptosis-Inducing Factor (AIF), particularly in its pyridine nucleotide-disulfide oxidoreductase domain.[1] AIFM3 is predicted to possess oxidoreductase activity and is implicated in the execution phase of apoptosis.[2] Emerging evidence suggests that AIFM3 functions as a pro-apoptotic factor, contributing to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

The Role of AIFM3 in the Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, including DNA damage, oxidative stress, and growth factor withdrawal. These signals converge at the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and the release of pro-apoptotic factors into the cytoplasm.

While the precise molecular mechanism of AIFM3-induced apoptosis is still under active investigation, current research indicates that its overexpression leads to an increase in the levels of key apoptotic proteins, including cleaved caspase-9 and cleaved caspase-3. This positions AIFM3 as an upstream regulator of the caspase cascade in the intrinsic pathway.

The prevailing hypothesis is that AIFM3, upon an apoptotic stimulus, contributes to the activation of the apoptosome, a multi-protein complex responsible for the activation of the initiator caspase-9. However, direct protein-protein interactions between AIFM3 and core apoptosome components like Apaf-1 or pro-caspase-9 have yet to be definitively demonstrated. Similarly, whether AIFM3 directly influences the activity of pro-apoptotic Bcl-2 family proteins like Bax and Bak to induce MOMP remains an area for future research.

Signaling Pathway of AIFM3-Mediated Caspase Activation

Caption: Proposed signaling pathway of AIFM3 in the intrinsic apoptosis cascade.

Quantitative Data on AIFM3-Induced Caspase Activation

Quantitative analysis of caspase activation upon AIFM3 overexpression provides crucial insights into its pro-apoptotic efficacy. The following table summarizes available data from the literature. It is important to note that quantitative data on AIFM3's direct impact is still emerging.

| Cell Line | Transfection Method | Apoptotic Stimulus | Assay | Target Protein | Fold Change in Activity/Level (vs. Control) | Reference |

| HEK293 | Transient Transfection | H₂O₂ | Western Blot | Cleaved Caspase-9 | Increased | [3] |

| HEK293 | Transient Transfection | H₂O₂ | Western Blot | Cleaved Caspase-3 | Increased | [3] |

| MT1/ADR (Breast Cancer) | Stable Transfection | Doxorubicin | Enzyme Activity Assay | Caspase-3 | 3.7-fold (Procaspase-3 overexpression) | [4] |

Note: The study by Mandl et al. (2001) investigated the effect of procaspase-3 overexpression, not AIFM3. This data is included to provide context for the magnitude of caspase activity changes observed in apoptosis studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AIFM3 in apoptosis.

Transient Transfection of AIFM3

This protocol describes the transient transfection of an AIFM3 expression plasmid into mammalian cells, such as HEK293T, using a lipid-based transfection reagent like Lipofectamine 3000.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

AIFM3 expression plasmid

-

Control plasmid (e.g., empty vector or GFP expression vector)

-

Lipofectamine 3000 reagent

-

P3000™ Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute 2.5 µg of the AIFM3 expression plasmid in 125 µL of Opti-MEM™ medium. Add 5 µL of P3000™ Reagent and mix gently. b. In a separate sterile microcentrifuge tube, dilute 3.75 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM™ medium. c. Combine the diluted DNA and the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.

-

Transfection: Add the DNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with downstream assays.

Quantification of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells based on the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Materials:

-

Transfected cells (from section 4.1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][5]

Experimental Workflow for Apoptosis Quantification

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the executioner caspases-3 and -7.

Materials:

-

Transfected cells (from section 4.1) in a white-walled 96-well plate

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.

-

Assay: a. Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Conclusion and Future Directions

AIFM3 is an emerging pro-apoptotic protein that plays a role in the intrinsic pathway of apoptosis by promoting the activation of caspase-9 and caspase-3. While its overexpression is clearly linked to an increase in apoptotic markers, the precise molecular mechanisms governing its function remain to be fully elucidated. Future research should focus on identifying the direct interaction partners of AIFM3 within the mitochondrial and cytosolic compartments to delineate its exact position in the caspase activation cascade. A deeper understanding of AIFM3's role will not only enhance our knowledge of programmed cell death but may also unveil novel therapeutic targets for diseases characterized by deregulated apoptosis, such as cancer and neurodegenerative disorders.

References

- 1. Apoptosis-Inducing Factor, Mitochondrion-Associated 3 (AIFM3) Protein Level in the Sera as a Prognostic Marker of Cholangiocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. youtube.com [youtube.com]

- 4. mdc-berlin.de [mdc-berlin.de]

- 5. AIFM3 AIF family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Apoptosis Inducer 3: A Technical Guide to its Role in the Mitochondrial Apoptotic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 3 (AIFM3), also known as Apoptosis-Inducing Factor-Like (AIFL), is a mitochondrial flavoprotein with significant homology to the well-characterized Apoptosis-Inducing Factor 1 (AIF1).[1][2] While initially identified for its pro-apoptotic functions, emerging evidence points to a nuanced role in cellular life and death, including involvement in cancer progression. This technical guide provides an in-depth exploration of AIFM3's involvement in the intrinsic, or mitochondrial, pathway of apoptosis. It consolidates current knowledge on its mechanism of action, downstream signaling cascades, and presents key experimental data and protocols for its study.

Introduction to AIFM3

AIFM3 is a 66 kDa protein encoded by the AIFM3 gene, located on chromosome 22q11.21.[3][4] It is broadly expressed across many tissues.[5][6] Structurally, AIFM3 possesses an N-terminal mitochondrial localization signal, a Rieske iron-sulfur domain, and a C-terminal pyridine nucleotide-disulfide oxidoreductase domain, suggesting a primary function as an oxidoreductase.[2][4] Although it shares only 35% sequence similarity with AIF1, this homology is concentrated in the functional oxidoreductase domain.[1][2]

Unlike its counterpart AIF1, which primarily triggers caspase-independent cell death, AIFM3 has been shown to induce apoptosis through a caspase-dependent pathway .[1][6] Its primary residence is the mitochondrial inner membrane, placing it at a critical control point for the initiation of intrinsic apoptosis.[3][5]

The AIFM3-Mediated Mitochondrial Apoptotic Cascade

Upon receiving apoptotic stimuli, such as oxidative stress (e.g., H₂O₂ treatment), AIFM3 participates in the execution phase of apoptosis.[5][7] The pathway involves the depolarization of the mitochondrial membrane and the activation of the classical caspase cascade.[5][6]

Mitochondrial Depolarization

A key initiating event in the intrinsic pathway is the loss of the mitochondrial membrane potential (ΔΨm). Overexpression of AIFM3 has been demonstrated to reduce this potential, suggesting it acts upstream of or concurrently with mitochondrial outer membrane permeabilization (MOMP).[5] This function is critical as the collapse of ΔΨm is an irreversible step towards cell death, leading to the release of pro-apoptotic factors from the intermembrane space.

Caspase Activation Cascade

The signaling cascade initiated by AIFM3 converges on the activation of effector caspases. Experimental evidence strongly indicates that AIFM3's pro-apoptotic role is mediated through the activation of initiator caspase-9 and executioner caspase-3.[7]

-

Initiator Caspase-9: Following mitochondrial distress, cytochrome c is released into the cytosol, where it binds to Apaf-1 to form the apoptosome, a complex that recruits and activates pro-caspase-9.[8][9] Studies have shown that AIFM3 overexpression leads to increased levels of cleaved (active) caspase-9.[7]

-

Executioner Caspase-3: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[10][11] Caspase-3 is the primary executioner, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to the characteristic morphological changes of apoptosis.[7][12] Overexpression of AIFM3 results in a significant increase in cleaved caspase-3 and cleaved PARP1 levels.[7]

The proposed signaling pathway is visualized below.

Caption: AIFM3-mediated caspase-dependent apoptotic pathway.

Quantitative Data and Experimental Evidence

The pro-apoptotic function of AIFM3 has been substantiated through various quantitative experiments, primarily involving overexpression or gene silencing in cell lines such as HEK293.

Table 1: Impact of AIFM3 Overexpression on Apoptotic Markers